3-Fluorobenzofuran-5-amine
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Overview
Description
3-Fluorobenzofuran-5-amine is a fluorinated benzofuran derivative. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties .
Preparation Methods
The synthesis of 3-Fluorobenzofuran-5-amine typically involves several steps:
Starting Material: The synthesis begins with 4-fluoro-3-methylphenol.
Bromination: The starting material undergoes bromination.
O-Alkylation and Cyclization: This is followed by O-alkylation and cyclization to form the benzofuran ring.
Bromination and Azidation: Further bromination and azidation or ammonolysis steps are carried out.
Reduction: The final step involves reduction to yield this compound.
Industrial production methods may involve similar steps but are optimized for higher yields and cost-effectiveness.
Chemical Reactions Analysis
3-Fluorobenzofuran-5-amine can undergo various chemical reactions:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the fluorine or amine positions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens
Major Products: The major products depend on the type of reaction but can include various substituted benzofuran derivatives.
Scientific Research Applications
3-Fluorobenzofuran-5-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It can be used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Fluorobenzofuran-5-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
3-Fluorobenzofuran-5-amine can be compared with other fluorinated benzofuran derivatives:
Properties
Molecular Formula |
C8H6FNO |
---|---|
Molecular Weight |
151.14 g/mol |
IUPAC Name |
3-fluoro-1-benzofuran-5-amine |
InChI |
InChI=1S/C8H6FNO/c9-7-4-11-8-2-1-5(10)3-6(7)8/h1-4H,10H2 |
InChI Key |
LOJIKQISTAIGOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=CO2)F |
Origin of Product |
United States |
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